molecular formula C9H7N5O3 B2487408 1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine CAS No. 111544-25-3

1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2487408
CAS No.: 111544-25-3
M. Wt: 233.187
InChI Key: LWEBVUNWOXSMMG-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-nitrobenzoyl chloride with 1H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-(2-Aminobenzoyl)-1H-1,2,4-triazol-3-amine.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

    1-(2-Nitrobenzoyl)-1H-1,2,4-triazole: Similar structure but lacks the amine group.

    2-Nitrobenzoyl-1H-1,2,4-triazole: Similar but with different substitution pattern on the triazole ring.

Uniqueness: 1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the nitrobenzoyl and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c10-9-11-5-13(12-9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEBVUNWOXSMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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